Cas no 444898-84-4 (8-fluoroisoquinolin-1-ol)

8-fluoroisoquinolin-1-ol 化学的及び物理的性質
名前と識別子
-
- 1(2H)-Isoquinolinone, 8-fluoro-
- 8-fluoro-2H-isoquinolin-1-one
- 8-fluoroisoquinolin-1-ol
- SCHEMBL6798992
- AS-39985
- 8-fluoro-1(2H)-isoquinolinone
- EN300-397613
- AKOS022530730
- DB-267141
- 8-fluoro-1,2-dihydroisoquinolin-1-one
- 1(2H)-Isoquinolinone,8-fluoro-(9CI)
- AB89665
- MFCD21876055
- CS-0210712
- F17625
- 8-Fluoroisoquinolin-1(2H)-one
- 444898-84-4
-
- MDL: MFCD16987827
- インチ: InChI=1S/C9H6FNO/c10-7-3-1-2-6-4-5-11-9(12)8(6)7/h1-5H,(H,11,12)
- InChIKey: HPZLBFWUSRABGH-UHFFFAOYSA-N
- ほほえんだ: C1=CC2=C(C(=C1)F)C(=NC=C2)O
計算された属性
- せいみつぶんしりょう: 163.043341977g/mol
- どういたいしつりょう: 163.043341977g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 227
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.1Ų
- 疎水性パラメータ計算基準値(XlogP): 1.4
8-fluoroisoquinolin-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-397613-0.1g |
8-fluoro-1,2-dihydroisoquinolin-1-one |
444898-84-4 | 95% | 0.1g |
$285.0 | 2023-03-02 | |
Ambeed | A203443-1g |
8-Fluoroisoquinolin-1(2H)-one |
444898-84-4 | 95% | 1g |
$350.0 | 2025-02-25 | |
Enamine | EN300-397613-10.0g |
8-fluoro-1,2-dihydroisoquinolin-1-one |
444898-84-4 | 95% | 10.0g |
$6643.0 | 2023-03-02 | |
Chemenu | CM223023-250mg |
8-Fluoroisoquinolin-1(2H)-one |
444898-84-4 | 95%+ | 250mg |
$*** | 2023-05-30 | |
Chemenu | CM223023-5g |
8-Fluoroisoquinolin-1(2H)-one |
444898-84-4 | 95% | 5g |
$1061 | 2021-08-04 | |
Alichem | A189007709-5g |
8-Fluoroisoquinolin-1(2H)-one |
444898-84-4 | 95% | 5g |
$1608.00 | 2023-09-01 | |
Advanced ChemBlocks | M15808-1G |
1(2H)-Isoquinolinone,8-fluoro-(9CI) |
444898-84-4 | 97% | 1G |
$1,035 | 2023-09-15 | |
Enamine | EN300-397613-1.0g |
8-fluoro-1,2-dihydroisoquinolin-1-one |
444898-84-4 | 95% | 1g |
$0.0 | 2023-06-07 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBKR2323-1G |
8-fluoroisoquinolin-1-ol |
444898-84-4 | 95% | 1g |
¥ 4,158.00 | 2023-04-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBKR2323-10G |
8-fluoroisoquinolin-1-ol |
444898-84-4 | 95% | 10g |
¥ 20,790.00 | 2023-04-13 |
8-fluoroisoquinolin-1-ol 関連文献
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Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
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Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
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R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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6. A bimodal-pore strategy for synthesis of Pt3Co/C electrocatalyst toward oxygen reduction reaction†Wei Hong,Xinran Shen,Fangzheng Wang,Xin Feng,Jing Li,Zidong Wei Chem. Commun., 2021,57, 4327-4330
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
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Shuang Liu Dalton Trans., 2017,46, 14509-14518
8-fluoroisoquinolin-1-olに関する追加情報
Research Brief on 8-Fluoroisoquinolin-1-ol (CAS: 444898-84-4): Recent Advances and Applications
8-Fluoroisoquinolin-1-ol (CAS: 444898-84-4) is a fluorinated isoquinoline derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors and other small-molecule therapeutics. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug discovery.
The synthesis of 8-fluoroisoquinolin-1-ol has been optimized in recent years to improve yield and purity, with several research groups reporting novel synthetic routes. A 2023 study published in the Journal of Medicinal Chemistry detailed a scalable, one-pot synthesis method that utilizes palladium-catalyzed C-H fluorination, achieving a yield of over 85%. This advancement is particularly noteworthy as it addresses previous challenges associated with the introduction of fluorine at the 8-position of the isoquinoline scaffold, which is critical for enhancing the compound's metabolic stability and binding affinity.
In terms of biological activity, 8-fluoroisoquinolin-1-ol has shown promising results as a scaffold for kinase inhibitors. A recent Nature Communications article (2024) highlighted its use in the development of selective inhibitors for the JAK2 kinase, a target implicated in myeloproliferative disorders. The fluorinated derivative exhibited a 3-fold increase in inhibitory potency compared to its non-fluorinated counterpart, underscoring the importance of fluorine substitution in modulating biological activity. Additionally, molecular docking studies revealed that the fluorine atom forms critical interactions with the kinase's hinge region, providing a structural basis for its enhanced efficacy.
Beyond kinase inhibition, 8-fluoroisoquinolin-1-ol has also been investigated for its potential in antimicrobial and anti-inflammatory applications. A 2024 study in Bioorganic & Medicinal Chemistry Letters demonstrated that derivatives of this compound exhibit potent activity against Staphylococcus aureus (MIC = 2 µg/mL), with minimal cytotoxicity to mammalian cells. The anti-inflammatory properties were further explored in a separate study, where the compound was shown to inhibit NF-κB signaling in macrophages, suggesting its potential as a lead for treating inflammatory diseases.
In conclusion, 8-fluoroisoquinolin-1-ol (CAS: 444898-84-4) represents a versatile and pharmacologically relevant scaffold with broad applications in drug discovery. Recent advances in its synthesis and biological evaluation have positioned it as a promising candidate for the development of kinase inhibitors, antimicrobial agents, and anti-inflammatory therapeutics. Future research should focus on further optimizing its pharmacokinetic properties and exploring its potential in combination therapies.
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